3'-(Cyclobutylmethyl)spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione
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Overview
Description
3’-(Cyclobutylmethyl)spiro[2,3-dihydrochromene-4,5’-imidazolidine]-2’,4’-dione is a complex organic compound characterized by its spirocyclic structure. This compound features a unique arrangement where a cyclobutylmethyl group is attached to a spiro[2,3-dihydrochromene] core, which is further fused with an imidazolidine-2’,4’-dione moiety. The spirocyclic framework imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Cyclobutylmethyl)spiro[2,3-dihydrochromene-4,5’-imidazolidine]-2’,4’-dione typically involves multi-step organic reactions. One common approach is the copper(I)-catalyzed cascade reaction, which involves the formation of a copper–carbene intermediate followed by a formal [2 + 2 + 1] cycloaddition . This method is known for its efficiency and mild reaction conditions, tolerating a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may leverage continuous flow chemistry techniques to enhance yield and scalability. The use of automated reactors and precise control over reaction parameters can significantly improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3’-(Cyclobutylmethyl)spiro[2,3-dihydrochromene-4,5’-imidazolidine]-2’,4’-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3’-(Cyclobutylmethyl)spiro[2,3-dihydrochromene-4,5’-imidazolidine]-2’,4’-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Industry: Utilized in the development of advanced materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 3’-(Cyclobutylmethyl)spiro[2,3-dihydrochromene-4,5’-imidazolidine]-2’,4’-dione involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for precise binding to biological targets, potentially inhibiting or modulating their activity. This compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.3] or [3.3] cyclic frameworks: These compounds share the spirocyclic core but differ in the specific substituents and ring sizes.
Spiro[imidazolidine-4,3′-indolin]-2′-imines: These compounds have a similar imidazolidine moiety but are fused with an indolin ring instead of a chromene.
Uniqueness
3’-(Cyclobutylmethyl)spiro[2,3-dihydrochromene-4,5’-imidazolidine]-2’,4’-dione stands out due to its unique combination of a cyclobutylmethyl group and a spiro[2,3-dihydrochromene] core fused with an imidazolidine-2’,4’-dione moiety. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3'-(cyclobutylmethyl)spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-14-16(8-9-21-13-7-2-1-6-12(13)16)17-15(20)18(14)10-11-4-3-5-11/h1-2,6-7,11H,3-5,8-10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGREDPVUDZCSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C(=O)C3(CCOC4=CC=CC=C43)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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